molecular formula C16H24ClNO B2985888 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide CAS No. 287198-03-2

2-chloro-N-(3,5-di-tert-butylphenyl)acetamide

Cat. No.: B2985888
CAS No.: 287198-03-2
M. Wt: 281.82
InChI Key: QNZGCCXVITZXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(3,5-di-tert-butylphenyl)acetamide” is a chemical compound with the CAS Number: 287198-03-2 . It has a molecular weight of 281.83 and its IUPAC name is 2-chloro-N-(3,5-ditert-butylphenyl)acetamide . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H24ClNO/c1-15(2,3)11-7-12(16(4,5)6)9-13(8-11)18-14(19)10-17/h7-9H,10H2,1-6H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, butachlor, and metolachlor, in human and rat liver microsomes. The study found that these herbicides are metabolized to produce 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which are key intermediates in the pathway leading to a DNA-reactive dialkylbenzoquinone imine, suggesting a complex metabolic activation pathway involved in carcinogenicity. This research highlights the metabolic pathways and potential risks associated with chloroacetamide herbicides, which could be relevant for understanding the metabolism and safety of related compounds like "2-chloro-N-(3,5-di-tert-butylphenyl)acetamide" (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation of 2-Aminophenol

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the process optimization, mechanism, and kinetics of the reaction. This study provides insights into the chemoselective acetylation reactions, which could be relevant for synthesizing or modifying compounds related to "this compound" for specific scientific applications (Magadum & Yadav, 2018).

In Vitro Metabolism of Alachlor by Human Liver Microsomes

Coleman et al. (1999) studied the in vitro metabolism of alachlor, another chloroacetamide herbicide, by human liver microsomes and identified cytochrome P450 isoforms responsible for its metabolism. This research contributes to understanding the metabolic processes of chloroacetamide herbicides in humans, which could be indirectly related to the metabolism of "this compound" and its potential applications in scientific research (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Properties

IUPAC Name

2-chloro-N-(3,5-ditert-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-15(2,3)11-7-12(16(4,5)6)9-13(8-11)18-14(19)10-17/h7-9H,10H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZGCCXVITZXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)CCl)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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